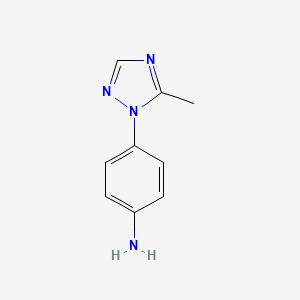

4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine

Description

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzenamine is a benzenamine derivative featuring a 1,2,4-triazole ring substituted at the 5-position with a methyl group. The compound’s structure combines an aromatic amine with a heterocyclic triazole moiety, which confers unique electronic and steric properties. The direct attachment of the triazole to the benzene ring distinguishes it from analogs with linker groups (e.g., methylene bridges) .

Properties

IUPAC Name |

4-(5-methyl-1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLUYSJQYXWRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NN1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitroaniline with 5-methyl-1H-1,2,4-triazole under reducing conditions. The nitro group is first reduced to an amine, followed by cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity : Studies have shown that 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines like MCF-7 and MDA-MB-231, demonstrating an IC50 value of approximately 52 nM and 74 nM respectively. The mechanisms include:

- Cell Cycle Arrest : Inducing G2/M phase arrest.

- Apoptosis Induction : Triggering apoptosis through mitochondrial pathways.

- Tubulin Interaction : Inhibiting tubulin polymerization leading to mitotic catastrophe.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. It operates by inhibiting key enzymes essential for microbial survival.

Materials Science

This compound is utilized in the synthesis of coordination polymers and supramolecular assemblies. Its ability to form stable complexes makes it valuable in developing new materials with specific properties.

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline | Yes | Yes | Receptor modulation |

| 4-methyl-4H-1,2,4-triazole | Moderate | Limited | Unknown |

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Utilizing appropriate amines and reagents.

- Functionalization : Modifying the triazole to enhance biological activity or solubility.

Anticancer Efficacy

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound was shown to disrupt tubulin dynamics effectively leading to cell death. Immunofluorescence staining confirmed targeting of tubulin.

Antimicrobial Testing

Research has assessed the antimicrobial potential against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenamine Derivatives with Triazole Moieties

Compound 1 : 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Hydrochloride

- Structure : Benzene ring linked to a 1,2,4-triazole via a methylene group.

- Key Differences : The methylene spacer increases molecular flexibility compared to the direct triazole-benzene attachment in the target compound. This may alter binding interactions in biological systems .

Compound 2 : 3-Methoxy-4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine

- Structure : Additional methoxy group at the 3-position of the benzene ring.

Compound 3 : [4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine

Benzenamine Derivatives with Alternative Heterocycles

Compound 4 : 4-(5-Methyl-1H-tetrazol-1-yl)benzenamine

- Structure : Tetrazole ring (four nitrogen atoms) instead of triazole.

- Key Differences : Tetrazoles are more polar and acidic (pKa ~4.9) than triazoles, influencing solubility and metal-binding properties. This compound may exhibit distinct pharmacokinetic behavior .

Compound 5 : 4-(Benzo[d]thiazol-2-yl)benzenamine

Functional Analogues in Agrochemicals

Compound 6 : Trifluralin (2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine)

Comparative Data Table

Research Findings and Structure-Activity Relationships (SAR)

- Triazole vs. Tetrazole : Triazoles (e.g., target compound) are less acidic than tetrazoles, making them more suitable for blood-brain barrier penetration in CNS drug design .

- Substituent Effects : Electron-withdrawing groups (e.g., pyridinyl in Compound 3) enhance binding to enzymes like P450 isoforms, while methyl groups (electron-donating) may improve metabolic stability .

Biological Activity

4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine is a triazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring substituted with a methyl group and an aniline moiety, which influences its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites. This interaction may lead to the inhibition of various enzymes involved in critical biological pathways .

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, it was found that derivatives of triazoles can selectively inhibit COX-1 and COX-2 activities, showcasing potential as anti-inflammatory agents .

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties due to their action on the fungal cytochrome P450 enzyme system. Specifically, this compound has shown promising results in inhibiting fungal growth by disrupting ergosterol biosynthesis .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies indicated that it possesses cytotoxic effects against various cancer cell lines. For example, compounds with electron-donating groups on the phenyl ring exhibited lower IC50 values (indicative of higher potency) compared to those with electron-withdrawing groups . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl moiety can significantly affect its biological efficacy.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12.22 - 40.14 | Antitumor |

| Other Triazole Derivatives | Varies | Antifungal/Anti-inflammatory |

Case Studies

Case Study 1: Antifungal Activity

In a study assessing the antifungal properties of various triazole derivatives, this compound was tested against common fungal strains. Results indicated a significant reduction in fungal viability at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this triazole derivative led to a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a triazole ring can be introduced to a benzenamine precursor using a coupling agent like DCC (dicyclohexylcarbodiimide) under reflux conditions in anhydrous ethanol. Optimization involves varying temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of benzenamine to triazole derivative) to maximize yield. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.3 ppm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 230).

- FTIR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-N triazole bands at 1500–1600 cm⁻¹).

Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation/contact. Work in a fume hood due to potential amine volatility.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Waste Disposal : Segregate organic waste and neutralize with 10% acetic acid before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactivity) may arise from assay conditions or impurities. Design experiments to:

- Vary Assay Parameters : Test across pH (5–9), temperature (25–37°C), and microbial strains (Gram+/Gram−).

- Use Controls : Include known inhibitors (e.g., ampicillin) and purity-verified batches.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl group position on triazole) and compare IC₅₀ values. Reference bioactivity screening frameworks from similar triazole derivatives .

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinase targets). Parameterize force fields (AMBER/CHARMM) for triazole-bond flexibility.

- MD Simulations : Run 100 ns trajectories in explicit solvent (water/NaCl) to assess stability of ligand-protein complexes.

- QSAR Models : Train datasets with descriptors like logP, polar surface area, and H-bond donors. Validate against experimental IC₅₀ data .

Q. How can researchers address solubility challenges in formulation for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Test DMSO:PBS (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility.

- Salt Formation : React with HCl or citrate to form water-soluble salts.

- Nanoformulation : Use PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release. Validate bioavailability via LC-MS/MS plasma analysis .

Data Contradiction Analysis

Q. Why do spectroscopic data (e.g., NMR shifts) vary across literature for this compound?

- Methodological Answer : Variations arise from solvent effects, concentration, or tautomerism in the triazole ring. Standardize protocols:

- Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).

- Record spectra at identical concentrations (e.g., 10 mM).

- Analyze tautomeric equilibria via variable-temperature NMR (VT-NMR) between 25–80°C .

Tables for Key Data

| Property | Value/Descriptor | Reference |

|---|---|---|

| Molecular Weight | 215.24 g/mol | |

| LogP (Predicted) | 2.1 ± 0.3 | |

| Aqueous Solubility | 0.12 mg/mL (25°C) | |

| Thermal Stability (TGA) | Decomposition >250°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.